REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[CH2:14]([NH2:17])[CH:15]=[CH2:16]>CO>[N+:11]([C:3]1[CH:4]=[C:5]([C:8]([OH:10])=[O:9])[CH:6]=[N:7][C:2]=1[NH:17][CH2:14][CH:15]=[CH2:16])([O-:13])=[O:12]
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Name
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|
Quantity
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4.72 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=N1)C(=O)O)[N+](=O)[O-]
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Name
|
|
Quantity
|
5.25 mL
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Type
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reactant
|
Smiles
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C(C=C)N
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Name
|
|
Quantity
|
70 mL
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Type
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solvent
|
Smiles
|
CO
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Type
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CUSTOM
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Details
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the mixture was stirred overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was then concentrated in vacuo
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Type
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ADDITION
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Details
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The solution was brought to pH 3 by addition of 1 M HCl aqueous solution
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Type
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EXTRACTION
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Details
|
The resulting suspension was extracted with EtOAc (50 mL)
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Type
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EXTRACTION
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Details
|
The aqueous phase was back-extracted with additional EtOAc (2×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=NC1NCC=C)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |